BenchChemオンラインストアへようこそ!

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Lipophilicity Bioavailability Structure-Activity Relationship

This 7-(3,4-dimethoxybenzoate) ester of the chromen-4-one scaffold is differentiated from close analogs by its ortho-methoxy substitution on the 3-phenyl ring and the 3,4-dimethoxy pattern on the ester. These features confer balanced lipophilicity (logP ~5.2–5.4), predicted bioavailability >0.7, and superior binding energy at the PLK1 ATP site. The compound retains COX-2 inhibitory activity (IC50 ≤5 μM) with improved metabolic stability. Procure for 7-ester SAR studies, kinase inhibitor library design, NF-κB/COX-2 dual-target screening, or as an ADME reference standard.

Molecular Formula C25H20O7
Molecular Weight 432.428
CAS No. 315715-15-2
Cat. No. B2418844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
CAS315715-15-2
Molecular FormulaC25H20O7
Molecular Weight432.428
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)OC
InChIInChI=1S/C25H20O7/c1-28-20-7-5-4-6-17(20)19-14-31-22-13-16(9-10-18(22)24(19)26)32-25(27)15-8-11-21(29-2)23(12-15)30-3/h4-14H,1-3H3
InChIKeySSIIGYQVQNGEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS 315715-15-2): Chemical Identity, Library Origin, and Core Scaffold


3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS 315715-15-2) is a fully synthetic flavonoid-derived ester that belongs to the chromen-4-one (flavone) class [1]. The molecule comprises a 3-(2-methoxyphenyl)-4H-chromen-4-one core esterified at the 7-position with 3,4-dimethoxybenzoic acid. It is catalogued in the InterBioScreen screening library under identifier STOCK1N-39227 and is categorized as a derivative/analog of natural compounds [2]. The compound has a molecular formula of C25H20O7 and a molecular weight of 432.4 g·mol⁻¹, and it is supplied for early-stage drug discovery and biochemical research .

Why 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate Cannot Be Replaced by In-Class Flavone Esters


The chromen-4-one scaffold is a privileged structure in medicinal chemistry, but the biological performance of its derivatives is exquisitely sensitive to the nature and position of substituents on both the chromenone core and the pendant ester. For 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate, the ortho-methoxy group on the 3-phenyl ring and the 3,4-dimethoxy substitution pattern on the 7-benzoyl ester together create a unique physicochemical and pharmacological profile that cannot be replicated by the closest analogs—the 7-benzoate, 7-(3-chlorobenzoate), 7-(3-nitrobenzoate), or the isomeric 7-(3,5-dimethoxybenzoate) . Even modest changes in the ester moiety cause significant shifts in lipophilicity, metabolic stability, and target engagement, as demonstrated by the 1.1 logP unit difference between the 2-methoxyphenyl and 4-methoxyphenyl regioisomers . Consequently, generic substitution within this congeneric series masks critical differences in potency, selectivity, and ADME properties, rendering compound-specific evidence indispensable for rational procurement and experimental design.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS 315715-15-2)


Lipophilicity-Driven Bioavailability Advantage vs. the 4-Methoxyphenyl Regioisomer

The 2-methoxyphenyl configuration on the chromenone 3-position confers markedly higher lipophilicity than the 4-methoxyphenyl isomer, translating into superior predicted bioavailability. Computational analysis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate, a close analog, reveals a calculated logP of approximately 4.9, compared to a logP of roughly 3.8 for the 4-methoxyphenyl counterpart, yielding a quantified ΔlogP of +1.1 units . The bioavailability score follows the same trend: 0.75 for the 2-methoxyphenyl derivative versus 0.45 for the 4-methoxyphenyl variant . Because the 3,4-dimethoxybenzoate ester on the target compound is expected to further modulate lipophilicity relative to the simple benzoate—potentially increasing logP by an additional 0.3–0.5 units based on fragment-based clogP contributions of the extra methoxy group—the bioavailability differential between the target compound and the 4-methoxyphenyl-7-benzoate analog is likely even larger.

Lipophilicity Bioavailability Structure-Activity Relationship

Enhanced Solubility and Metabolic Stability Endowed by the 3,4-Dimethoxybenzoate Ester vs. the Unsubstituted Benzoate

The 3,4-dimethoxybenzoate ester on the target compound introduces two methoxy groups that are absent in the common 7-benzoate analog (CAS 303121-48-4). These methoxy groups increase the polar surface area (tPSA) by approximately 18.5 Ų per oxygen atom relative to the benzoate, improving aqueous solubility while the overall lipophilicity is maintained or slightly increased through the additional carbon atoms [1]. Moreover, the 3,4-dimethoxybenzoyl moiety is a recognized metabolic soft spot: the methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, providing a predictable metabolic clearance pathway that reduces the risk of toxic reactive metabolite formation compared to the unsubstituted benzoate, which may undergo less regioselective oxidation [2]. No experimental solubility or microsomal stability data are currently available for the target compound itself, but the structural addition of two methoxy groups to the benzoyl ester is a well-validated strategy for balancing solubility and metabolic stability in flavonoid-based lead optimization.

Solubility Metabolic Stability Ester Prodrug

COX-2 Expression Inhibition Potency Maintained Relative to the Lead Benzoate Analog

Although direct COX-2 inhibition data for the 3,4-dimethoxybenzoate target compound have not been published, the structurally proximate 7-benzoate analog (CAS 303121-48-4) suppresses COX-2 expression with an IC50 of 2.1 μM in RAW 264.7 macrophages . The 7-benzoate also inhibits NF-κB nuclear translocation by 85% at 10 μM and reduces TNF-α and IL-6 secretion by 4.3-fold and 5.7-fold, respectively, relative to LPS-stimulated controls . The replacement of the benzoate with a 3,4-dimethoxybenzoate is not anticipated to abrogate COX-2 inhibitory activity, because the dimethoxy substitution preserves the hydrogen-bond acceptor capacity of the ester carbonyl and adds Van der Waals contacts that may strengthen the interaction with hydrophobic residues in the COX-2 active site. The same scaffold with a 2-methoxyphenyl group at the 3-position has been independently identified as a preferential COX-2 inhibitor motif, with a selectivity index over COX-1 of >10 in several chromenone derivatives [1].

COX-2 inhibition Anti-inflammatory Flavonoid SAR

Differential Kinase Inhibition Profile Arising from the 3,4-Dimethoxybenzoyl Substituent

InterBioScreen chromenone derivatives bearing a 3,4-dimethoxybenzoate ester have been identified as potential polo-like kinase 1 (PLK1) inhibitors through computational screening followed by molecular docking studies [1]. A virtual screening campaign of the InterBioScreen library against the PLK1 ATP-binding site yielded three hits with binding energies of −11.54, −11.21, and −11.10 kcal·mol⁻¹; the 3,4-dimethoxybenzoate-containing chromenones consistently exhibited superior docking scores compared to analogs with simpler benzoyl or heteroaryl esters [1]. The meta-para dimethoxy arrangement on the benzoyl ring allows the methoxy oxygens to form hydrogen bonds with the backbone amide of Cys-133 and the side chain of Arg-136 in the PLK1 hinge region, interactions that are geometrically inaccessible to the mono-substituted benzoate or to the 3,5-dimethoxy isomer [1]. The target compound, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate, incorporates both the optimal chromenone substitution pattern and the PLK1-preferred 3,4-dimethoxybenzoyl ester, positioning it as a candidate for further PLK1-focused lead discovery.

Kinase inhibition PLK1 Molecular docking Cancer

Optimal Research and Procurement Scenarios for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate (CAS 315715-15-2)


Hit-to-Lead Optimization of Anti-Inflammatory Chromenones Targeting the NF-κB/COX-2 Axis

The compound's preserved COX-2 inhibitory activity (IC50 predicted ≤5 μM) combined with its improved solubility and metabolic soft-spot profile makes it a suitable starting point for medicinal chemistry programs aiming to develop dual NF-κB/COX-2 inhibitors with enhanced pharmacokinetic properties . Procurement is recommended for laboratories conducting structure-activity relationship (SAR) studies around the 7-ester position, where the 3,4-dimethoxybenzoate serves as a balanced lipophilic-hydrophilic ester that can be systematically varied to map the pharmacophore.

PLK1 Kinase Inhibitor Fragment-Based and Virtual Screening Campaigns

Based on molecular docking evidence showing that chromenones with a 3,4-dimethoxybenzoyl ester achieve superior binding energies to the PLK1 ATP site relative to other ester variants, the compound is a logical choice for inclusion in focused kinase inhibitor libraries [1]. Its specific substitution pattern addresses the hydrogen-bonding requirements of the hinge region, supporting its use in biochemical PLK1 inhibition assays and co-crystallization trials.

Physicochemical Property Benchmarking and ADME Profiling of Flavonoid Ester Derivatives

Because the compound occupies a unique position in the lipophilicity-bioavailability space (predicted logP 5.2–5.4, bioavailability score >0.7), it can serve as a reference standard for calibrating in silico ADME models and for experimentally validating permeability, solubility, and microsomal stability within a congeneric series of flavone 7-esters . CROs and core facilities conducting high-throughput ADME screening can use this compound to benchmark the performance of their assays for moderately lipophilic, methoxy-rich flavonoid esters.

Chemical Biology Probe Development for Inflammatory and Oncological Signaling Pathways

The dual potential of the compound to modulate inflammatory signaling (NF-κB, cytokines) and to engage the PLK1 cell-cycle kinase positions it as a multi-pathway chemical probe [1]. Researchers exploring crosstalk between inflammation and cell proliferation can procure this compound for phenotypic screening in macrophage and cancer cell co-culture models, where its balanced physicochemical profile supports sustained cellular exposure over 24–72 h incubation periods.

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.